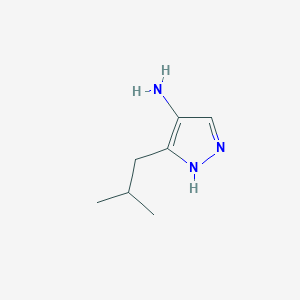

3-(2-Methylpropyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-5(2)3-7-6(8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10) |

InChI Key |

XHMDLYURBJZHSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NN1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 2 Methylpropyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Heterocycle

Electrophilic Aromatic Substitution Potentials

The pyrazole ring is inherently activated towards electrophilic aromatic substitution (EAS) due to its electron-rich nature. In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site of electrophilic attack. quora.com For 3-(2-methylpropyl)-1H-pyrazol-4-amine, the C4 position is blocked by the amino group. The substituents present—a C3-isobutyl group and a C4-amino group—are both electron-donating and thus activating. The amino group is a powerful activating group, strongly directing electrophiles to its ortho and para positions. In this case, the C5 position is ortho to the amino group. Consequently, electrophilic substitution is strongly directed to the C5 position of the pyrazole ring.

Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed regioselectively at C5. scribd.com For instance, reaction with bromine would yield 5-bromo-3-(2-methylpropyl)-1H-pyrazol-4-amine. Similarly, Vilsmeier-Haack or Friedel-Crafts reactions, which are common for functionalizing pyrazoles, would also occur at the C5 position. nih.gov

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product |

| Bromination | Br₂ in Acetic Acid | 5-Bromo-3-(2-methylpropyl)-1H-pyrazol-4-amine |

| Nitration | HNO₃ / H₂SO₄ | 3-(2-Methylpropyl)-5-nitro-1H-pyrazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-3-(2-methylpropyl)-1H-pyrazole-5-sulfonic acid |

| Thiocyanation | PhICl₂ / NH₄SCN | 5-Thiocyanato-3-(2-methylpropyl)-1H-pyrazol-4-amine beilstein-journals.org |

Nucleophilic Reactivity of Ring Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic properties: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). Both are potential nucleophiles. In the absence of significant steric hindrance, the pyridine-like N2 atom is generally the more basic and nucleophilic site for reactions such as alkylation and acylation. However, the regioselectivity of N-substitution is highly sensitive to steric effects and reaction conditions. acs.org

For this compound, the isobutyl group at the adjacent C3 position can sterically hinder the N2 position. This steric hindrance can lead to a preference for substitution at the more accessible N1 position, especially with bulky electrophiles. acs.org The use of different bases and solvents can also influence the N1/N2 selectivity. For example, magnesium-catalyzed alkylations have been shown to favor the N2 position even in 3-substituted pyrazoles. thieme-connect.comscite.ai

Table 2: Potential Regioselectivity in N-Alkylation

| Electrophile (R-X) | Conditions | Expected Major Product | Rationale |

| Methyl Iodide (CH₃I) | K₂CO₃, DMSO | 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-4-amine (N1) | Steric hindrance at N2 favors attack at N1 under standard basic conditions. acs.org |

| Ethyl Bromoacetate | MgBr₂, i-Pr₂NEt, THF | Ethyl 2-(4-amino-3-(2-methylpropyl)-1H-pyrazol-2-yl)acetate (N2) | Magnesium catalysis can overcome steric effects to direct alkylation to N2. thieme-connect.comscite.ai |

Transformations Involving the 4-Amino Group

The primary amino group at the C4 position is a key center of reactivity, capable of acting as a potent nucleophile in a variety of transformations.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it an effective nucleophile. It can participate in nucleophilic substitution reactions with various electrophilic substrates, such as alkyl halides and activated aryl halides. A particularly important application of this reactivity is in the synthesis of fused heterocyclic systems. For example, 4-aminopyrazoles can be used as building blocks for pyrazolo[3,4-d]pyrimidines, which are a class of compounds with significant biological activity. ekb.egrsc.org This synthesis often involves a condensation or nucleophilic substitution reaction where the 4-amino group attacks a suitable pyrimidine (B1678525) precursor or a dicarbonyl compound. researchgate.netnih.gov

Condensation Reactions

As a primary amine, the 4-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. Such reactions are valuable for introducing a wide range of substituents onto the pyrazole core. The resulting imines can be stable compounds or serve as intermediates for further transformations, such as reduction to secondary amines. Condensation reactions of aminopyrazoles with various carbonyl compounds, including substituted aldehydes and diketones, are well-documented. researchgate.netresearchgate.net

Table 3: Representative Condensation Reactions

| Carbonyl Compound | Product Type | Expected Product Name |

| Benzaldehyde | Imine (Schiff Base) | N-Benzylidene-3-(2-methylpropyl)-1H-pyrazol-4-amine |

| Acetone | Imine (Schiff Base) | N-(Propan-2-ylidene)-3-(2-methylpropyl)-1H-pyrazol-4-amine |

| Ethyl Acetoacetate | Enamine | Ethyl 3-((3-(2-methylpropyl)-1H-pyrazol-4-yl)amino)but-2-enoate |

Oxidation and Reduction Pathways of the Amine Functionality

The 4-amino group is susceptible to oxidation by various reagents. A common transformation is the oxidative coupling of two aminopyrazole molecules to form an azopyrazole. This N=N bond formation can be achieved using oxidants like nickel peroxide (NiO(OH)), hypohalites, or systems such as I₂/tert-butyl hydroperoxide. mdpi.com This reaction proceeds via the oxidation of the amine to generate a radical or nitrene intermediate, which then couples with another molecule.

Another potential oxidative pathway is the conversion of the amino group to a nitro group. While direct nitration of the ring at C5 is more common, oxidation of the amino group itself can be achieved under specific conditions, for example, using strong oxidizing agents like peroxysulfuric acid.

The amino group can also be diazotized by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a pyrazolediazonium salt. These diazonium salts are highly versatile synthetic intermediates that can be converted into a wide array of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions. arkat-usa.org Reduction of the amine functionality itself is not a common transformation, as it is already in a low oxidation state.

Acylation and Alkylation Reactions

The chemical reactivity of this compound is characterized by the presence of multiple nucleophilic centers: the exocyclic 4-amino group and the two nitrogen atoms within the pyrazole ring. This structure allows for a range of acylation and alkylation reactions, with the regioselectivity often being directed by the reaction conditions.

Acylation: The 4-amino group is generally the most nucleophilic site and readily undergoes acylation with reagents such as acid chlorides or anhydrides. This chemoselectivity is attributed to the higher basicity and accessibility of the exocyclic amine compared to the ring nitrogen atoms. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, acylation with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-(3-(2-methylpropyl)-1H-pyrazol-4-yl)acetamide. The acylation of aminopyrazoles is a common strategy for the synthesis of more complex derivatives and fused heterocyclic systems. researchgate.net

Alkylation: Alkylation of this compound can be more complex, potentially occurring at the 4-amino group and/or the N1 and N2 positions of the pyrazole ring. The outcome is highly dependent on factors such as the nature of the alkylating agent, the base employed, the solvent, and steric hindrance. acs.orgnih.gov

N-Alkylation of the Amino Group: Direct alkylation of the 4-amino group can be achieved, though over-alkylation to form tertiary amines is possible.

N-Alkylation of the Pyrazole Ring: The pyrazole ring can undergo alkylation, primarily at the N1 position, especially after deprotonation with a suitable base. The regioselectivity between the N1 and N2 positions is influenced by the steric bulk of both the substituent at the 3-position (the 2-methylpropyl group) and the incoming alkylating agent. acs.org In some cases, enzymatic systems have been engineered to achieve unprecedented regioselectivity in pyrazole alkylation. nih.govresearchgate.net Borinic acid has also been utilized as a catalyst for regioselective N-alkylation of azoles. dntb.gov.ua

Table 1: Representative Acylation and Alkylation Reactions

Chemical Transformations of the 2-Methylpropyl Substituent

The 2-methylpropyl (isobutyl) group at the C3 position of the pyrazole ring is a saturated alkyl side chain. It is generally chemically robust and less reactive compared to the pyrazole ring and the amino functional group. Transformations of this substituent typically require more forcing conditions, such as those involving free-radical pathways or strong oxidation.

Free-Radical Halogenation: The benzylic-like position of the isobutyl group (the carbon atom attached directly to the pyrazole ring) is the most likely site for free-radical halogenation. wikipedia.org This type of reaction is characteristic of alkyl-substituted aromatic and heteroaromatic compounds when treated with halogenating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). wikipedia.orgresearchgate.net However, such reactions can sometimes lack selectivity and may lead to halogenation on the pyrazole ring itself, which is also susceptible to electrophilic attack. researchgate.netresearchgate.net

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially oxidize the alkyl side chain. libretexts.org This "side-chain oxidation" typically converts an alkyl group attached to an aromatic or heteroaromatic ring into a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.org The reaction proceeds through alcohol and aldehyde intermediates. researchgate.netbeilstein-journals.orgresearchgate.net For this compound, this would theoretically yield 4-amino-1H-pyrazole-3-carboxylic acid. However, the pyrazole ring and the amino group are also sensitive to strong oxidants, which could lead to ring degradation or undesired side reactions, complicating the synthetic utility of this transformation.

Table 2: Potential Transformations of the 2-Methylpropyl Group

Reaction Pathway Elucidation and Kinetic Studies

While specific kinetic and mechanistic studies for reactions involving this compound are not extensively detailed in the available literature, the general principles of pyrazole chemistry provide a framework for understanding its reaction pathways. Mechanistic investigations of aminopyrazoles often focus on their role in synthesizing fused heterocyclic systems or their behavior in coupling reactions. mdpi.comresearchgate.net

The elucidation of reaction pathways for pyrazole derivatives often involves a combination of experimental and computational methods. Kinetic studies on the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines have shown that the reaction is typically first-order with respect to each reactant, with the rate-determining step being dependent on the pH of the medium. researchgate.net For reactions involving the functional groups of this compound, such as electrophilic substitution or condensation, the mechanism would likely proceed through intermediates that can be trapped or detected spectroscopically.

For example, kinetic studies on the acylation of related azole compounds have revealed complex mechanisms where N-acylated azole intermediates are formed. nih.gov The rate of these reactions can be profoundly influenced by the solvent, the base used, and the catalyst's nucleophilicity. nih.gov Similarly, a mechanistic study of the reaction between methyl hydrazine (B178648) and an acrylonitrile (B1666552) derivative to form aminopyrazoles demonstrated that a dynamic equilibration of Michael adducts allowed for the development of both kinetic and thermodynamic conditions to control the regioselectivity of the final product. chim.it

Table 3: Example Kinetic Data for Pyrazoline Synthesis (A Related Heterocycle Formation) Data presented is illustrative for the synthesis of pyrazoline derivatives from chalcones and thiosemicarbazide (B42300) to demonstrate the type of parameters evaluated in kinetic studies of related heterocyclic syntheses. researchgate.net

Comprehensive Spectroscopic Characterization and Analytical Methodologies for 3 2 Methylpropyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 3-(2-Methylpropyl)-1H-pyrazol-4-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isobutyl group, the pyrazole (B372694) ring, and the amine group.

The protons of the isobutyl group would present a characteristic pattern: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) adjacent to the pyrazole ring. The chemical shifts of these protons are influenced by their local electronic environment. The pyrazole ring itself is expected to exhibit a singlet for the C5-H proton. The amine (NH₂) and the pyrazole N-H protons would likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| (CH₃)₂CH- | ~0.9 | Doublet | ~6-7 |

| (CH₃)₂CH - | ~1.8-2.0 | Multiplet | - |

| -CH₂ -Pyrazole | ~2.4-2.6 | Doublet | ~7 |

| Pyrazole C5-H | ~7.5 | Singlet | - |

| -NH₂ | Variable (broad) | Singlet | - |

| Pyrazole N-H | Variable (broad) | Singlet | - |

¹³C NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The isobutyl group will show three signals corresponding to the two equivalent methyl carbons, the methine carbon, and the methylene carbon. The pyrazole ring will exhibit three signals for C3, C4, and C5. The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the substituents. C3, being attached to the isobutyl group and a nitrogen atom, and C4, bearing the amine group, would have characteristic chemical shifts.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| (C H₃)₂CH- | ~22 |

| (CH₃)₂C H- | ~28 |

| -C H₂-Pyrazole | ~35 |

| Pyrazole C4 | ~110-120 |

| Pyrazole C5 | ~130-140 |

| Pyrazole C3 | ~150-160 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the isobutyl group, showing cross-peaks between the methyl protons and the methine proton, and between the methine proton and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals of the isobutyl group and the pyrazole C5-H.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the isobutyl group and the C3 and C4 carbons of the pyrazole ring, confirming the attachment of the side chain to the heterocycle.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as vibrations associated with the pyrazole ring. The amine (NH₂) group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The pyrazole N-H stretch would also appear in this region, often as a broader band. C-H stretching vibrations of the isobutyl group would be observed just below 3000 cm⁻¹. The spectrum would also contain bands corresponding to C=N and C=C stretching within the pyrazole ring, typically in the 1500-1650 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Pyrazole (N-H) | Stretch | ~3100 - 3300 (broad) |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1500 - 1650 |

| Amine (N-H) | Bend (Scissoring) | ~1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₇H₁₃N₃), the molecular weight is approximately 139.20 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 139.

The fragmentation pattern would be characteristic of a substituted pyrazole. Common fragmentation pathways for pyrazoles include the loss of N₂ and cleavage of the side chains. For this specific compound, a prominent fragment would likely arise from the loss of a propyl radical (C₃H₇) from the isobutyl group via cleavage at the benzylic-like position, resulting in a stable pyrazolyl-methyl cation. Another possible fragmentation is the loss of the entire isobutyl group.

Expected Mass Spectrometry Data:

| m/z Value | Ion Identity |

| 139 | [M]⁺ |

| 124 | [M - CH₃]⁺ |

| 96 | [M - C₃H₇]⁺ |

| 82 | [M - C₄H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole chromophore. Pyrazole itself exhibits a π → π* transition around 210 nm. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of this absorption maximum to a longer wavelength, likely in the range of 230-260 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) |

| π → π* | ~230 - 260 |

Computational and Theoretical Studies on 3 2 Methylpropyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a popular and effective method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. A typical DFT study on 3-(2-Methylpropyl)-1H-pyrazol-4-amine would involve geometry optimization to find the lowest energy conformation. This is often achieved using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). Such calculations would yield key data including bond lengths, bond angles, and dihedral angles, defining the molecule's precise 3D structure.

While DFT is widely used, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data but are computationally more demanding. Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for initial or large-scale screening studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For a pyrazole derivative, these orbitals would likely show significant electron density around the pyrazole ring and the amine group.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table illustrates the type of data that would be generated from a DFT calculation.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

Dipole Moment and Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map visually represents the charge distribution on the molecule's surface. In this map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), prone to nucleophilic attack, are colored blue. For this molecule, negative potential would be expected around the nitrogen atoms of the pyrazole ring and the amine group, while positive potential would likely be found on the hydrogen atoms, particularly the amine and N-H protons.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are often correlated with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated. This allows for the assignment of specific vibrational modes (e.g., N-H stretching, C=C stretching) to the peaks observed in an experimental IR spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies This table shows examples of data that would be obtained from a frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3450 |

| C-H Stretch (Alkyl) | 2960 |

| C=N Stretch (Ring) | 1580 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their biological function.

In the context of pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to elucidate the structural requirements for various biological activities, including enzyme inhibition. nih.gov For instance, in a study on a series of fused pyrazole derivatives as p38α MAPK inhibitors, CoMFA and CoMSIA models were developed to understand the structure-activity relationships. nih.gov These models yielded statistically significant results, indicating their predictive power. nih.gov

The CoMFA model typically evaluates the steric and electrostatic fields of the molecules, while the CoMSIA model considers additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The statistical quality of these models is often assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.

For a hypothetical QSAR study on a series of pyrazole analogs, the following data table illustrates the kind of results that are typically generated.

Table 1: Illustrative Statistical Results of a 3D-QSAR Study on Pyrazole Derivatives

| Model | q² | r² | SEE | F-value | Predictive r² |

|---|---|---|---|---|---|

| CoMFA | 0.725 | 0.961 | 0.152 | 125.6 | 0.897 |

| CoMSIA | 0.609 | 0.905 | 0.231 | 58.9 | 0.854 |

Data is hypothetical and for illustrative purposes based on typical QSAR studies on pyrazole derivatives. nih.gov

The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications would likely lead to an increase or decrease in activity. For example, a CoMFA steric contour map might show areas where bulky substituents are favored for enhanced activity, while an electrostatic map could indicate regions where electropositive or electronegative groups are preferred. This information provides crucial design principles for the synthesis of new, more potent analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is invaluable for understanding the mechanism of action and for designing more specific and potent inhibitors.

For pyrazole derivatives, molecular docking studies have been performed to investigate their interactions with the active sites of various enzymes, such as kinases and DNA gyrase. nih.govnih.gov These studies can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand.

For example, a docking study of a ferrocenyl-substituted pyrazole with DNA gyrase revealed interactions with three amino acid residues in the active site, with a binding energy of -9.6 kcal/mol. nih.gov The interactions included a conventional hydrogen bond and pi-alkyl interactions with an alanine (B10760859) residue. nih.gov

The results of a typical molecular docking study for a series of pyrazole analogs against a hypothetical kinase target are illustrated in the table below.

Table 2: Illustrative Molecular Docking Results for Pyrazole Analogs against a Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analog 1 | -10.09 | CYS133 | Hydrogen Bond |

| Analog 2 | -8.57 | LYS88, ASP145 | Hydrogen Bond, Electrostatic |

| Analog 3 | -9.60 | ALA588 | Hydrogen Bond, Pi-Alkyl |

| Analog 4 | -10.35 | SER137 | Hydrogen Bond |

Data is hypothetical and for illustrative purposes based on typical molecular docking studies on pyrazole derivatives. nih.govnih.govnih.gov

The binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating stronger binding. The identification of key interacting residues provides a roadmap for designing modifications to the ligand that could enhance these interactions and, consequently, improve its inhibitory activity. For instance, if a hydrogen bond with a specific cysteine residue is found to be crucial, modifications that strengthen this bond could be prioritized in the design of new analogs. nih.gov

In Vitro Biological Activity Profiling and Mechanistic Insights of Pyrazolamines

Evaluation of Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

No studies were found that evaluated the antibacterial or antifungal properties of 3-(2-Methylpropyl)-1H-pyrazol-4-amine. While the broader pyrazole (B372694) class of molecules has been investigated for antimicrobial effects, with some derivatives showing significant activity against various bacterial and fungal strains, data for this specific compound is not available. nih.govnih.gov

Assessment of Anti-inflammatory Effects via In Vitro Models

There is no available research on the anti-inflammatory effects of this compound, including its potential to inhibit enzymes like cyclooxygenase (COX). The development of pyrazole-based anti-inflammatory agents is an active area of research, with many derivatives designed as selective COX-2 inhibitors. nih.govnih.govsciencescholar.us However, the activity profile for this compound has not been characterized.

Investigation of Anticancer/Antiproliferative Activities in Cell Culture Systems

No data exists on the anticancer or antiproliferative activity of this compound in cell culture systems. Consequently, information regarding its potential to modulate cell proliferation, inhibit cancer-related enzymes (such as CDK2, Pim-1, EGFR, B-Raf, MEK, or TNF-α), or interfere with cellular signaling pathways is absent from the scientific literature. nih.govnih.govnih.govnih.gov Research into pyrazole derivatives as anticancer agents is extensive, but the findings are highly specific to the structure of the compound being tested. nih.govmdpi.com

Exploration of Neuroprotective Potential and Central Nervous System (CNS) Activity (In Vitro Models)

The neuroprotective potential and CNS activity of this compound in in vitro models have not been reported. Although some pyrazole-containing compounds have been assessed for neuroprotective effects in various experimental models, this specific molecule is not among them. nih.govnih.gov

Antileishmanial Activity Studies (In Vitro)

The pyrazole nucleus is a well-established pharmacophore that has been explored for a wide range of biological activities, including antileishmanial effects. Several studies have demonstrated the potent in vitro activity of pyrazole derivatives against various Leishmania species, the causative agents of leishmaniasis. The aminopyrazole class of compounds, in particular, has shown promising initial profiles for the treatment of both visceral and cutaneous leishmaniasis. dndi.org

Research into hydrazine-coupled pyrazoles has revealed compounds with potent antileishmanial activity. For instance, one study reported a derivative exhibiting superior antipromastigote activity against a Leishmania aethiopica clinical isolate, with an IC50 value significantly lower than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.govmalariaworld.org This highlights the potential of the pyrazole scaffold in developing new antileishmanial agents.

Furthermore, studies on endoperoxide-pyrazole hybrids have also been conducted. While some of these hybrids showed moderate activity, their salt forms demonstrated improved solubility and a broader spectrum of action against both L. tropica and L. infantum promastigotes. mdpi.comresearchgate.net This suggests that physicochemical properties such as solubility play a crucial role in the antileishmanial efficacy of these compounds.

The following table summarizes the in vitro antileishmanial activity of a selection of pyrazole derivatives from various studies. It is important to note that direct data for this compound is not included due to its absence in the reviewed literature.

| Compound | Leishmania Species | IC50 (µM) | Reference |

|---|---|---|---|

| Hydrazine-coupled pyrazole derivative (Compound 13) | L. aethiopica (promastigotes) | 0.018 µg/mL | nih.govmalariaworld.org |

| Miltefosine (Standard) | L. aethiopica (promastigotes) | 3.130 µg/mL | nih.govmalariaworld.org |

| Amphotericin B deoxycholate (Standard) | L. aethiopica (promastigotes) | 0.047 µg/mL | nih.govmalariaworld.org |

| Trioxolane-pyrazole hybrid (OZ1•HCl) | L. tropica (promastigotes) | 135 ± 36 | mdpi.com |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. tropica (promastigotes) | 0.48 µg/mL | researchgate.net |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. major (promastigotes) | 0.63 µg/mL | researchgate.net |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. infantum (promastigotes) | 0.40 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data

The diverse range of biological activities exhibited by pyrazole derivatives is largely dependent on the nature and position of substituents on the pyrazole ring. nih.gov Analysis of the available in vitro antileishmanial data for various pyrazolamines allows for the derivation of key structure-activity relationships (SAR).

Studies on other pyrazole derivatives have shown that the nature of the substituent at the C3 position plays a crucial role in their biological activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, variations at the 3(5)-position with different sized residues such as methyl, benzyl, and cyclopentyl groups resulted in varied inhibitory activities. nih.gov While not directly related to antileishmanial activity, this demonstrates the sensitivity of the biological response to substitutions at this position.

Furthermore, the substitution pattern on other parts of the pyrazole scaffold has been shown to be critical. For example, in a study of 4-aminopyrazolo[3,4-b]pyridine derivatives, the substituents on the fused pyridine (B92270) ring were found to modulate their antimicrobial potential. researchgate.net This underscores the importance of considering the entire molecular architecture when designing new pyrazole-based therapeutic agents.

In the context of this compound, the unsubstituted N1 position of the pyrazole ring could also be a site for modification to enhance activity. The introduction of various lipophilic moieties at this position has been shown to impact the biological activity of other pyrazole derivatives. nih.gov

Advanced Research Applications and Future Perspectives for 3 2 Methylpropyl 1h Pyrazol 4 Amine

Role as a Lead Compound in Rational Drug Design Initiatives

The 4-aminopyrazole framework, a central feature of 3-(2-Methylpropyl)-1H-pyrazol-4-amine, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is due to its recurring presence in molecules that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. numberanalytics.comnumberanalytics.comnih.gov The position of the amino group on the pyrazole (B372694) ring is a critical determinant of its interaction with biological targets, making isomers like 4-aminopyrazoles distinct candidates in the drug design process. researchgate.net

In rational drug design, this compound serves as a valuable starting point or "lead compound." Its core structure can be systematically modified to optimize binding affinity and selectivity for specific biological targets, such as protein kinases, which are often implicated in cancer. nih.govarabjchem.org For instance, derivatives of aminopyrazoles have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com The isobutyl group at the 3-position of the pyrazole ring provides a lipophilic handle that can be oriented into hydrophobic pockets of enzyme active sites, potentially enhancing potency and selectivity.

| Compound Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Aminopyrazole Derivatives | Fibroblast Growth Factor Receptors (FGFR) | Anticancer | nih.gov |

| Pyrazole Carboxamides | Cyclin-Dependent Kinases (CDKs) | Anticancer (Acute Myeloid Leukemia) | mdpi.com |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | numberanalytics.comnih.gov |

| Rimonabant | Cannabinoid Receptor (CB1) | Anti-obesity (withdrawn) | numberanalytics.com |

Utility as Chemical Probes for Biological Target Identification

Beyond therapeutic applications, aminopyrazoles like this compound are useful as chemical probes for identifying and studying biological targets. The pyrazole scaffold is an effective chelating ligand for various metal atoms due to its nitrogen donor sites. nih.gov This property allows for the design of colorimetric and fluorescent chemosensors that can selectively detect specific ions in biological and environmental systems. nih.govrsc.org

By functionalizing the amino group of this compound with fluorophores or other signaling moieties, researchers can create probes to visualize cellular processes or quantify the concentration of specific analytes. rsc.orgnih.gov These tools are invaluable in modern biology for providing dynamic information about the localization and quantity of molecules of interest without requiring genetic modification of the sample. rsc.org The versatility of the pyrazole core allows for the development of probes with high sensitivity and selectivity, aiding in the elucidation of biological pathways and the identification of new drug targets. nih.govmdpi.com

Integration into Agrochemical Development Programs (e.g., Fungicides, Herbicides, Insecticides)

The pyrazole moiety is a cornerstone in the agrochemical industry, featured in a variety of commercial fungicides, herbicides, and insecticides. numberanalytics.comnumberanalytics.comresearchgate.net This success is attributed to the broad-spectrum biological activity of pyrazole derivatives against numerous agricultural pests and diseases. rroij.comresearchgate.net For example, well-known fungicides such as Pyraclostrobin and Fluxapyroxad incorporate a pyrazole ring and function by inhibiting mitochondrial respiration in fungi. nih.gov

This compound represents a key building block for the synthesis of novel agrochemicals. numberanalytics.com Its structure can be elaborated to generate new active ingredients, and structure-activity relationship (SAR) studies on its derivatives can lead to the discovery of compounds with improved efficacy, better environmental profiles, and novel mechanisms of action to combat the growing issue of pesticide resistance. researchgate.netnih.gov The field continues to explore pyrazole-based compounds for the development of more efficient and environmentally benign solutions for crop protection. nih.gov

| Compound Name | Agrochemical Type | Mechanism of Action | Reference |

|---|---|---|---|

| Pyraclostrobin | Fungicide | Mitochondrial Complex III Inhibitor | nih.gov |

| Fluxapyroxad | Fungicide | Mitochondrial Complex II Inhibitor | nih.gov |

| Fipronil | Insecticide | GABA-gated Chloride Channel Blocker | numberanalytics.com |

| Pyrazon | Herbicide | Photosystem II Inhibitor | numberanalytics.com |

Applications in Material Science, including Photofunctional Materials

In material science, pyrazole derivatives are gaining attention for their unique photophysical properties. numberanalytics.commdpi.com The heterocyclic ring can be incorporated into larger molecular structures to create photofunctional materials, including luminescent compounds and materials for organic light-emitting diodes (OLEDs). nih.govmdpi.comresearchgate.net Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, significant solvatochromic behavior, and other desirable optical properties. nih.gov

The synthetic accessibility of compounds like this compound allows for its use as a foundational element in the construction of complex organic optoelectronic materials. nih.gov For instance, fused pyrazole systems like 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential in both photovoltaic and electroluminescent applications. mdpi.comresearchgate.net The ability to tune the electronic and optical properties through substitution on the pyrazole core makes these compounds highly attractive for developing next-generation materials with specialized functions. rroij.com

Development as Versatile Building Blocks in Complex Chemical Synthesis

The chemical structure of this compound makes it an exceptionally versatile building block in organic synthesis. mdpi.comnih.gov The pyrazole ring is stable, while the amino group at the 4-position provides a reactive site for a wide array of chemical transformations. This allows for the straightforward synthesis of more complex, fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. researchgate.netmdpi.com

The synthesis of structurally diverse pyrazole derivatives is highly desirable, as these compounds are key intermediates in the preparation of important chemicals for the pharmaceutical and agrochemical industries. mdpi.com Modern synthetic methods, including multicomponent and microwave-assisted reactions, have further enhanced the utility of aminopyrazoles, enabling the efficient and selective production of complex molecular architectures. mdpi.comresearchgate.net The commercial availability of related structures underscores the role of such aminopyrazoles as fundamental starting materials in synthetic chemistry. chemicalregister.com

Emerging Trends and Unexplored Research Avenues in Pyrazolamine Chemistry

The chemistry of pyrazoles and aminopyrazoles remains a vibrant and evolving field of research. Emerging trends focus on the development of highly selective therapeutic agents, particularly kinase inhibitors that can overcome drug resistance. nih.gov There is also growing interest in creating advanced "smart" materials, such as sophisticated chemosensors and responsive fluorescent probes for bioimaging. nih.gov

Unexplored avenues include the full characterization of the vast chemical space accessible from aminopyrazole scaffolds. While certain substitution patterns have been extensively studied, many others remain to be synthesized and evaluated. The unique electronic properties of the 4-aminopyrazole system could be further exploited in the design of novel catalysts or organic electronic materials. As synthetic methodologies become more advanced, the potential to create novel, functional molecules from precursors like this compound will continue to expand, promising new discoveries across the chemical sciences. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-methylpropyl)-1H-pyrazol-4-amine derivatives?

- Methodology : A common approach involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. For example, substituting cyclopropanamine with 2-methylpropylamine in similar pyrazole syntheses yields derivatives with branched alkyl groups .

- Key considerations : Optimize reaction time and temperature to mitigate side products. Use chromatographic purification (e.g., ethyl acetate/hexane gradients) to isolate the target compound .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrazole-4-amine derivatives?

- Methodology : Analyze and NMR spectra for characteristic signals:

- Pyrazole C4-amine protons typically appear as broad singlets (~3.2–3.5 ppm) .

- The 2-methylpropyl group shows a triplet (~1.0 ppm, ) for terminal methyl protons and a multiplet (~1.5–1.7 ppm) for the CH group .

Q. What analytical methods are suitable for purity assessment?

- Methodology : Use HPLC with reference standards (e.g., EP impurity standards) to detect byproducts like 3-[4-(2-methylpropyl)phenyl]propanoic acid or related isomers .

- Quantitative thresholds : Aim for ≥95% purity via integration of chromatographic peaks, supported by NMR integration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

- Methodology : Employ single-crystal X-ray diffraction (e.g., SHELX programs) to determine bond angles and torsional strain in pyrazole derivatives. For example, deviations in the dihedral angle between the pyrazole ring and 2-methylpropyl group can indicate steric effects .

- Case study : A pyrazole-trichlorophenyl derivative showed a mean C–C bond length of 1.39 Å, confirming aromatic stability .

Q. What computational tools predict the bioactivity of this compound analogs?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with known antimicrobial pyrazole-pyrimidine hybrids to identify electron-deficient regions for electrophilic substitution .

- Validation : Correlate computed dipole moments with experimental logP values to assess membrane permeability .

Q. How do steric and electronic effects of the 2-methylpropyl group influence regioselectivity in pyrazole reactions?

- Experimental design : Compare reaction outcomes of this compound with linear alkyl analogs (e.g., n-propyl) in electrophilic substitutions.

- Findings : The branched 2-methylpropyl group reduces reactivity at the C5 position due to steric hindrance, favoring C3 functionalization in halogenation or nitration .

Data Contradiction Analysis

Discrepancies in reported melting points for similar pyrazole-4-amine derivatives

- Example : 3-Chloro-N-propyl-1H-pyrazol-4-amine melts at 92–94°C , while 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine melts at 211–215°C .

- Resolution : Differences arise from crystal packing efficiency and intermolecular hydrogen bonding. Thermogravimetric analysis (TGA) can differentiate polymorphic forms .

Conflicting IR spectral data for amine stretching frequencies

- Example : A 3-methyl-N-(3-(methylthio)propyl)pyrazole-4-amine derivative shows an IR peak at 3298 cm, while a morpholine-containing analog lacks this signal .

- Resolution : Hydrogen bonding with electron-withdrawing groups (e.g., sulfonyl) can suppress N–H stretching. Use deuterated solvents in NMR to confirm amine proton exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.